molecular formula C11H8N4O5 B3844086 4-[(3,5-Dinitropyridin-2-yl)amino]phenol

4-[(3,5-Dinitropyridin-2-yl)amino]phenol

Cat. No.: B3844086
M. Wt: 276.20 g/mol
InChI Key: NPUBTAPNNPACRY-UHFFFAOYSA-N
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Description

4-[(3,5-Dinitropyridin-2-yl)amino]phenol is a chemical compound of interest in scientific research and development. While specific pharmacological or toxicological data for this substance may be limited in the public domain, its molecular structure, which features a dinitropyridinylamino-phenol backbone, suggests potential utility as a key intermediate in synthetic organic chemistry . Compounds with similar structural motifs, such as those containing dinitrophenyl and aminophenol groups, are frequently investigated in the development of disperse dyes and for various applications in materials science . Researchers are exploring its properties and reactivity, which may include studies on its spectroscopic characteristics, solubility, and stability under various conditions. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[(3,5-dinitropyridin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-9-3-1-7(2-4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBTAPNNPACRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate phenol derivative. One common method includes the nucleophilic aromatic substitution reaction, where the phenol derivative reacts with 3,5-dinitropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dinitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dinitropyridin-2-yl)amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol involves its interaction with specific molecular targets. In biological systems, the compound’s electron-withdrawing nitro groups play a crucial role in its reactivity. For instance, in fluorescent probes, the nitro groups quench fluorescence via photoinduced electron transfer, which is reversed upon interaction with biothiols, leading to fluorescence "turn-on" . This mechanism is exploited in various biochemical assays and imaging techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol, it is compared to structurally related nitroaromatic and aminophenol derivatives. Key compounds include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents Key Properties Applications
4-[(3,5-Dinitropyridin-2-yl)amino]phenol ~291.2 Pyridine-3,5-dinitro, phenol-para-NH High polarity, low solubility in apolar solvents Coordination chemistry, drug design
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 369.2 Pyrimidine with Cl, CF₃, phenyl Lipophilic, halogenated Agrochemical intermediates
2-Amino-4-nitrophenol 154.1 Phenol-2-amino, 4-nitro Acidic, UV-absorbing Dye synthesis, analytical reagents
3,5-Dinitrobenzoic acid 212.1 Benzene-3,5-dinitro, carboxylic acid Strong acidity, crystalline Derivatizing agent in chromatography

Key Research Findings

Electronic Effects: The 3,5-dinitro groups in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol significantly reduce electron density on the pyridine ring, enhancing its electrophilicity compared to non-nitro analogs. This contrasts with 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine , where chloro and trifluoromethyl substituents provide moderate electron withdrawal but prioritize lipophilicity for agrochemical applications.

Solubility and Reactivity: The phenolic –OH group in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol increases aqueous solubility relative to purely nitroaromatic compounds (e.g., 3,5-dinitrobenzoic acid). However, its solubility remains lower than that of 2-amino-4-nitrophenol due to steric hindrance from the pyridine ring.

Biological Activity: Nitro groups in such compounds often confer antimicrobial or antiparasitic activity. However, the pyridine backbone in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol may reduce bioavailability compared to benzene-based nitro derivatives, which are more common in drug design.

Thermal Stability: Differential scanning calorimetry (DSC) studies suggest that 4-[(3,5-Dinitropyridin-2-yl)amino]phenol decomposes at ~220°C, comparable to 3,5-dinitrobenzoic acid but less stable than halogenated analogs like the pyrimidine derivative , which retains stability up to ~300°C due to its robust halogen and CF₃ groups.

Methodological Considerations

  • Crystallographic Analysis: Tools like SHELX are critical for resolving the crystal structure of nitroaromatics, particularly to study intermolecular interactions (e.g., hydrogen bonding involving the phenolic –OH).
  • Electronic Structure Modeling: Software such as Multiwfn enables detailed analysis of electron density distribution, clarifying the impact of nitro groups on charge transfer in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol versus halogenated analogs.

Q & A

Q. What are the recommended synthetic routes for 4-[(3,5-Dinitropyridin-2-yl)amino]phenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nitration of pyridine derivatives followed by coupling with aminophenol. For example, nitration of 2-aminopyridine using concentrated HNO₃/H₂SO₄ at controlled temperatures (0–5°C) yields 3,5-dinitropyridin-2-amine, which is then reacted with 4-aminophenol under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to remove nitro-byproducts. Impurities can be monitored using TLC or HPLC .
  • Table 1 : Key Reaction Conditions
StepReagentsTemperatureTimeYield
NitrationHNO₃/H₂SO₄0–5°C4 h65–70%
Coupling4-aminophenol, NaOH80°C6 h50–55%

Q. How is 4-[(3,5-Dinitropyridin-2-yl)amino]phenol characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.8–8.5 ppm (pyridine ring) and δ 6.6–7.2 ppm (phenolic ring). Nitro groups deshield adjacent carbons (δ 140–160 ppm) .
  • IR : Stretching vibrations for NO₂ (~1530 cm⁻¹ and ~1350 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : Use SHELX for refinement. Space group symmetry and hydrogen-bonding networks (e.g., O–H···N interactions) are critical for validating molecular packing .

Q. What are the compound’s key physical properties (e.g., solubility, melting point)?

  • Methodological Answer :
  • Melting Point : Observed at ~192°C (decomposition), consistent with nitro-aromatic compounds .
  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% v/v ethanol/water).
  • Table 2 : Solubility Profile
SolventSolubility (mg/mL)
DMSO25–30
Ethanol10–15
Water<1

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (indicative of charge-transfer potential). Electron-withdrawing nitro groups lower LUMO energy (~-1.8 eV), enhancing electrophilicity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with nitro-reductase activity). Adjust grid box size to accommodate the planar aromatic system .

Q. How can structural contradictions between experimental (X-ray) and computational models be resolved?

  • Methodological Answer :
  • Error Analysis : Compare bond lengths/angles from SHELX-refined X-ray data with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) absent in gas-phase computations.

Q. What strategies improve the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Degradation : Monitor via UV-Vis spectroscopy (λ_max ~350 nm). Stability decreases above pH 7 due to deprotonation of the phenolic –OH, accelerating nitro-group hydrolysis.
  • Stabilization : Buffers (pH 4–6) or lyophilized storage reduce degradation. Chelating agents (e.g., EDTA) mitigate metal-catalyzed reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 3,5-dinitro-N-phenylpyridin-2-amine). Variations >0.3 ppm may signal impurities or tautomerism.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Methodological Tables

Table 3 : Computational vs. Experimental Bond Lengths (Å)

Bond TypeX-ray Data DFT Calculation
C–N (pyridine)1.341.33
C–NO₂1.471.45

Table 4 : pH Stability Profile

pHHalf-Life (Days)Degradation Pathway
3>30Minimal hydrolysis
77Nitro-group cleavage
92Complete decomposition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3,5-Dinitropyridin-2-yl)amino]phenol
Reactant of Route 2
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4-[(3,5-Dinitropyridin-2-yl)amino]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.